molecular formula C25H22N2O2 B11677827 11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11677827
M. Wt: 382.5 g/mol
InChI Key: MNNYYWDJMGQQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a phenyl group attached to a hexahydro-dibenzo-diazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with an appropriate diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to proteins and enzymes. The compound may modulate the activity of neurotransmitter receptors, ion channels, and other cellular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific substitution pattern and the presence of both hydroxyphenyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H22N2O2/c28-19-10-6-9-17(13-19)25-24-22(26-20-11-4-5-12-21(20)27-25)14-18(15-23(24)29)16-7-2-1-3-8-16/h1-13,18,25-28H,14-15H2

InChI Key

MNNYYWDJMGQQHK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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